molecular formula C9H15NO3 B8245596 tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate

tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate

Cat. No.: B8245596
M. Wt: 185.22 g/mol
InChI Key: XLCYHPABMXGUFH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1R)-2-oxocyclobutyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of this compound as a starting material, which is then reacted with an appropriate reagent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing the reactants in an organic solvent, adding a base to facilitate the reaction, and stirring the mixture under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-2-oxocyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized derivatives .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development due to its unique structural properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

  • tert-Butyl N-[(1R)-2-oxocyclopentyl]carbamate
  • tert-Butyl N-[(1R)-2-oxocyclohexyl]carbamate
  • tert-Butyl N-[(1R)-2-oxocycloheptyl]carbamate

Uniqueness: tert-Butyl N-[(1R)-2-oxocyclobutyl]carbamate is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYHPABMXGUFH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.